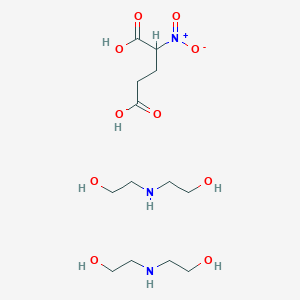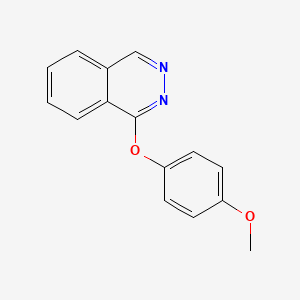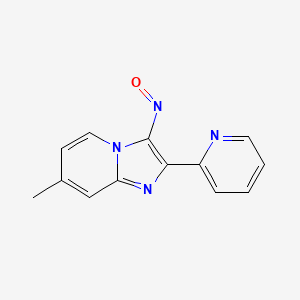
Spiro(cyclohexane-1,2'(3'H)-imidazo(2,1-b)oxazole), 6'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexane ring fused to an imidazo(2,1-b)oxazole ring system, with a nitro group attached at the 6’ position. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Construction of the Imidazo(2,1-b)oxazole Ring: This step involves the cyclization of appropriate precursors, such as an amino alcohol and a nitrile, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo(2,1-b)oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and rigidity.
Wirkmechanismus
The mechanism of action of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-amino-
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-chloro-
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-methyl-
Uniqueness
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for studies related to oxidative stress and redox biology.
Eigenschaften
CAS-Nummer |
127692-24-4 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
6-nitrospiro[3H-imidazo[2,1-b][1,3]oxazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C10H13N3O3/c14-13(15)8-6-12-7-10(16-9(12)11-8)4-2-1-3-5-10/h6H,1-5,7H2 |
InChI-Schlüssel |
LWGZQFMDSZYGQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CN3C=C(N=C3O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


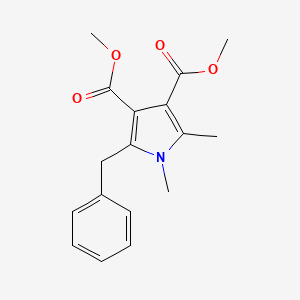

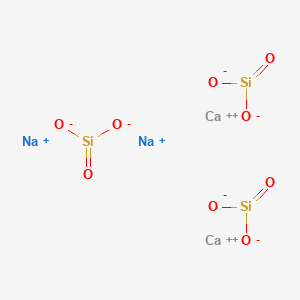
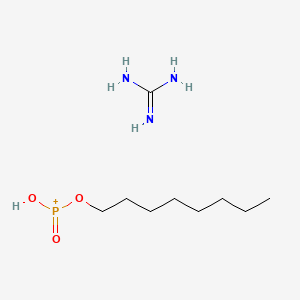


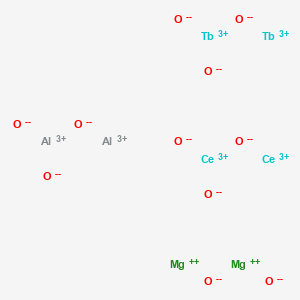
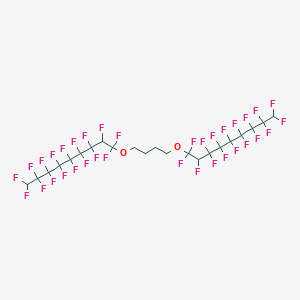
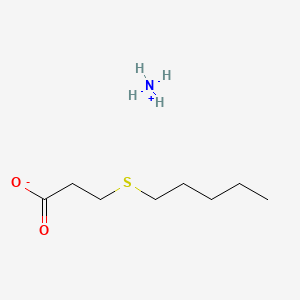

![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
